[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone
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Overview
Description
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.
Piperidine ring formation: This step involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.
Coupling of the pyrazole and piperidine rings: This is typically done using a coupling reagent such as EDCI or DCC in the presence of a base.
Introduction of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme action and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable tool for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Properties
IUPAC Name |
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-15-14-22-23-19(15)16-8-12-24(13-9-16)20(25)21(10-11-21)17-4-6-18(26-2)7-5-17/h4-7,14,16H,3,8-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFEWIXFSMQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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